molecular formula C13H10N2 B12409121 a-Phenyl-a-(2-pyridyl)acetonitrile-d4

a-Phenyl-a-(2-pyridyl)acetonitrile-d4

Cat. No.: B12409121
M. Wt: 198.26 g/mol
InChI Key: CAXNYFPECZCGFK-DOGSKSIHSA-N
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Description

a-Phenyl-a-(2-pyridyl)acetonitrile-d4: is a deuterated form of a-Phenyl-a-(2-pyridyl)acetonitrile, a compound widely used in proteomics research. The deuterium labeling (d4) makes it particularly useful in various scientific studies, including metabolic and pharmacokinetic research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-Phenyl-a-(2-pyridyl)acetonitrile-d4 typically involves the deuteration of a-Phenyl-a-(2-pyridyl)acetonitrile. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions: a-Phenyl-a-(2-pyridyl)acetonitrile-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .

Scientific Research Applications

a-Phenyl-a-(2-pyridyl)acetonitrile-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of a-Phenyl-a-(2-pyridyl)acetonitrile-d4 involves its interaction with specific molecular targets. The deuterium labeling allows for precise tracking and analysis of the compound’s behavior in various biological and chemical systems. The exact molecular targets and pathways can vary depending on the specific application and experimental conditions .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H10N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-phenyl-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetonitrile

InChI

InChI=1S/C13H10N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-9,12H/i4D,5D,8D,9D

InChI Key

CAXNYFPECZCGFK-DOGSKSIHSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])C(C#N)C2=CC=CC=C2)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=CC=N2

Origin of Product

United States

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